Atorvastatin Lactam Phenanthrene Calcium Salt
Description
Atorvastatin Lactam Phenanthrene Calcium Salt (CAS 1046378-58-8) is a degradation product and impurity of Atorvastatin Calcium, a widely prescribed HMG-CoA reductase inhibitor used to manage hyperlipidemia. Structurally, it is characterized by a lactam ring formed via intramolecular cyclization of the parent compound’s heptanoic acid side chain, coupled with a phenanthrene moiety. Its molecular formula is C₃₃H₃₂FN₂O₆·Ca, with a molecular weight of 571.63 g/mol . This impurity arises under stress conditions such as heat, humidity, or acidic/basic environments, often during drug manufacturing or storage .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFGWWRGRQICGY-SSRQMRPGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64CaF2N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747057 | |
| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148127-12-2 | |
| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
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Deprotection of Ketal Intermediates : Acidic hydrolysis of intermediates like (4R-cis)-6-[-2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methylethyl)-pyrrol-1-yl]-ethyl]-2,2-dimethyl-dioxane-4-yl-acetic acid-tert-butyl ester releases reactive hydroxyl and amide groups, enabling lactam formation.
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Alkaline Conditions : Sodium hydroxide-mediated hydrolysis of tert-butyl esters (e.g., compound 4 in Scheme 1 of) at elevated temperatures (60–70°C) promotes cyclization to the lactam.
Optimization Strategies:
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Solvent Choice : Ethyl acetate extraction minimizes lactam formation by rapidly isolating the product.
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Temperature Control : Maintaining hydrolysis below 50°C reduces unintended cyclization.
Side Product in Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, used to construct atorvastatin’s pyrrole core, can yield lactam impurities if reaction conditions deviate.
Mechanism:
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Intermediate Diketone Condensation : Reaction of diketone 9 with amino esters under acidic conditions (e.g., p-toluenesulfonic acid in toluene) may lead to over-cyclization if stoichiometry or catalysis is imprecise.
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Calcium Salt Formation : Direct treatment of lactam-containing intermediates with calcium hydroxide or calcium acetate in ethanol/water mixtures precipitates the calcium salt.
Data Table: Key Reaction Parameters
| Parameter | Optimal Range | Deviation Leading to Lactam | Source |
|---|---|---|---|
| Diketone:Molar Ratio | 1:1.2 | Excess diketone → Cyclization | |
| Reaction pH | 4.5–5.5 | pH >6 → Lactam dominance | |
| Temperature | 25–30°C | >40°C → Side reactions |
Isolation from Atorvastatin Calcium Crude Mixtures
Industrial-scale processes often isolate the lactam impurity via chromatography or crystallization for quality control.
Purification Protocols:
Yield Data:
Synthetic Routes from Advanced Intermediates
Recent patents describe targeted synthesis using phenanthrene-derived precursors.
Patent WO2024036812A1 Approach:
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Intermediate Synthesis : React 2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)acetonitrile with 2,2-dimethoxypropane under acid catalysis.
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Lactam Formation : Treat with ammonia gas (0.1–2 MPa pressure) to induce cyclization.
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Salt Formation : Add calcium gluconate in ethanol/water (1:2) to precipitate the calcium salt.
Advantages:
Catalytic Dehydrogenation Pathways
Alternative routes use catalytic dehydrogenation to form the lactam ring.
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Lactam Phenanthrene Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
Cholesterol Management
Atorvastatin is widely known as a potent HMG-CoA reductase inhibitor, primarily used to lower cholesterol levels. The calcium salt form of atorvastatin enhances its stability and bioavailability. Studies indicate that atorvastatin can decrease total cholesterol levels by approximately 11-25% and triglyceride levels by up to 40% in patients, including those with HIV-related dyslipidemia .
Cancer Treatment Potential
Recent research has highlighted the repurposing of atorvastatin for cancer treatment, particularly breast cancer. Atorvastatin Lactam Phenanthrene Calcium Salt has shown promise in modulating cell growth and apoptosis in various cancer models. For instance, studies have demonstrated that atorvastatin-loaded solid lipid nanoparticles (SLNs) can effectively target MCF-7 breast cancer cells, achieving significant growth inhibition at lower concentrations compared to conventional treatments like adriamycin . The use of lactoferrin-decorated SLNs further enhances tumor targeting, indicating a potential for improved therapeutic efficacy .
Analytical Applications
Quality Control and Method Development
this compound is utilized as a reference standard in analytical method development and validation for quality control purposes. Its presence as an impurity necessitates careful monitoring during the production of atorvastatin formulations to ensure compliance with regulatory standards . Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in pharmaceutical preparations .
Case Study 1: Repurposing Atorvastatin for Cancer Therapy
A study investigated the anticancer activity of atorvastatin when formulated into nanostructured lipid carriers (NLCs). The results indicated that NLCs containing atorvastatin exhibited enhanced cellular uptake and significant cytotoxicity against MCF-7 cell lines, with a required concentration significantly lower than that of plain atorvastatin solutions . This suggests that formulation strategies can improve the therapeutic index of existing drugs.
Case Study 2: Stability and Formulation Challenges
Research on the crystalline forms of atorvastatin highlighted the importance of formulation stability. Different crystalline forms were tested for their solubility and absorption rates, with findings indicating that the amorphous form provided better solubility characteristics compared to crystalline variants . This case underscores the necessity for careful selection of formulation types to optimize drug delivery.
Tables
| Application Area | Description |
|---|---|
| Cholesterol Management | Lowers total cholesterol and triglycerides; used in hyperlipidemia treatment |
| Cancer Therapy | Modulates cell growth/apoptosis; effective against breast cancer using targeted delivery systems |
| Analytical Method Development | Serves as a reference standard for quality control; monitored via LC-MS techniques |
Mechanism of Action
The mechanism of action of Atorvastatin Lactam Phenanthrene Calcium Salt is similar to that of atorvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This inhibition reduces the production of cholesterol and other lipids, leading to a decrease in low-density lipoprotein (LDL) levels . The compound also affects various molecular targets and pathways involved in lipid metabolism and transport .
Comparison with Similar Compounds
Structural and Chemical Properties
Atorvastatin Lactam Phenanthrene Calcium Salt
- Structure : Lactam ring (cyclic amide) formed via side-chain cyclization, with a phenanthrene group.
- Key Features : Reduced polarity compared to the parent drug due to lactamization, impacting solubility and bioavailability .
- Degradation Pathway : Forms under stress conditions (e.g., acidic pH) or via interactions with excipients like magnesium stearate .
Atorvastatin Calcium (Parent Compound)
- Structure: Linear heptanoic acid chain with hydroxyl groups at positions 3 and 3.
- Key Features : High polarity due to free hydroxyl and carboxylate groups, enhancing water solubility and HMG-CoA reductase binding .
- Stability : Prone to lactamization and oxidation under stress .
Atorvastatin EP Impurity G Calcium Salt (CAS 887196-29-4)
- Structure : Contains a hydroxyl group at the para position of the phenyl ring.
- Key Features : Increased polarity compared to the lactam derivative, leading to distinct chromatographic retention times .
ent-Atorvastatin Calcium Salt (Impurity E)
- Structure : Stereoisomer with inverted configurations at chiral centers (3S,5S instead of 3R,5R).
- Key Features : Similar molecular weight (C₃₃H₃₄FN₂O₅·Ca, MW 598.72) but altered 3D conformation, reducing enzymatic binding and pharmacological activity .
5-Oxo Atorvastatin (CAS 1391052-82-6)
- Structure : Ketone group at position 5 of the pyrrole ring.
- Key Features : Oxidative metabolite with reduced lipid-lowering efficacy .
Stability and Degradation Pathways
| Compound | Stability Profile | Degradation Triggers |
|---|---|---|
| Atorvastatin Calcium | Sensitive to oxidation, hydrolysis, lactamization | Heat (>40°C), humidity, acidic pH |
| Lactam Phenanthrene Salt | Stable lactam ring; susceptible to hydrolysis | Basic pH, enzymatic cleavage |
| EP Impurity G Calcium Salt | Stable hydroxylated form | Oxidative stress |
| 5-Oxo Atorvastatin | Stable ketone metabolite | CYP3A4-mediated oxidation |
- Lactam Formation : Accelerated in binary mixtures with excipients like lactose or microcrystalline cellulose, with pH-dependent kinetics (pH 4–6 optimal) .
Analytical Methods for Detection
- HPLC/LC-MS/MS :
- Validation : Methods comply with ICH guidelines (precision ≤2% RSD, accuracy 98–102%) .
Pharmacokinetic and Pharmacodynamic Differences
| Compound | Solubility (mg/mL) | Bioavailability | HMG-CoA Reductase Inhibition (IC₅₀) |
|---|---|---|---|
| Atorvastatin Calcium | 0.1 (pH 6.8) | 12–14% | 8 nM |
| Lactam Phenanthrene Salt | 0.02 (pH 6.8) | <1% | >1000 nM |
| 5-Oxo Atorvastatin | 0.05 (pH 6.8) | 2–3% | 500 nM |
Regulatory Considerations
Biological Activity
Atorvastatin Lactam Phenanthrene Calcium Salt (ALP) is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor commonly used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into the biological activity of ALP, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 577.67 g/mol. Its structure is characterized by the presence of a lactam ring and phenanthrene moiety, which may influence its biological activity compared to other atorvastatin forms.
Pharmacokinetics
Absorption and Metabolism:
Atorvastatin is rapidly absorbed after oral administration, with a bioavailability of about 14% due to extensive first-pass metabolism. The lactam form exhibits similar pharmacokinetic properties but may have altered absorption characteristics due to its unique structure. The primary metabolic pathway involves cytochrome P450 3A4, leading to several active metabolites that contribute to atorvastatin's efficacy in lowering cholesterol levels .
Clearance Studies:
A population pharmacokinetic study indicated that atorvastatin clearance (CL/F) can be influenced by genetic factors such as the SLCO1B1 polymorphism. Patients with lower CL/F values were at increased risk for myalgia, highlighting the importance of personalized medicine in atorvastatin therapy .
Toxicity and Side Effects
Muscle-Related Adverse Events:
Atorvastatin is associated with muscle-related side effects, including myalgia and elevated creatine kinase (CK) levels. A study reported that approximately 8.6% of patients experienced myalgia during treatment . The lactam form may exhibit similar or differing toxicity profiles based on its metabolic pathways.
Long-Term Safety:
Long-term studies indicate that atorvastatin is generally well-tolerated; however, monitoring for liver enzyme elevations and muscle toxicity remains crucial during therapy .
Case Studies
-
Case Study on Efficacy:
A clinical trial involving patients with familial hypercholesterolemia demonstrated that atorvastatin significantly reduced LDL-C levels by an average of 50% after 12 weeks of treatment with doses ranging from 10 mg to 80 mg daily . This efficacy supports the potential use of ALP in similar patient populations. -
Genetic Influence on Response:
A study focusing on genetic polymorphisms affecting atorvastatin metabolism revealed that patients with certain SNPs had altered drug clearance rates and varied responses to treatment, emphasizing the need for personalized approaches in prescribing ALP .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity of Atorvastatin Lactam Phenanthrene Calcium Salt?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for purity assessment, with reference standards (e.g., USP or EP-certified materials) ensuring accuracy . X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, particularly to distinguish isomeric impurities like (3S,5R)-Atorvastatin Calcium Salt .
Q. How are common impurities identified and quantified in this compound?
- Methodology : Impurity profiling employs LC-MS/MS to detect lactam derivatives, phenanthrene analogs, and isomeric forms. For example, Atorvastatin EP Impurity G and Lactam Sodium Salt Impurity are quantified using validated chromatographic methods with detection limits ≤0.1% . Stability-indicating assays under forced degradation (acid/base hydrolysis, oxidative stress) help identify degradation products .
Q. What formulation strategies enhance the solubility and bioavailability of this compound?
- Methodology : Nanocrystallization via antisolvent precipitation improves dissolution rates by reducing particle size to 100–500 nm. Co-processing with P-glycoprotein inhibitors (e.g., verapamil) further enhances intestinal absorption in preclinical models .
Advanced Research Questions
Q. How can researchers design experiments to screen for novel crystalline forms of this compound?
- Methodology : Polymorph screening involves solvent-mediated crystallization under varied conditions (temperature, humidity, solvent polarity). High-throughput XRPD and thermal analysis (DSC/TGA) identify metastable forms, such as hemicalcium trihydrate or amorphous phases . Computational modeling (e.g., molecular dynamics) predicts lattice stability to prioritize experimental conditions .
Q. What methodologies resolve contradictions in metabolic pathway data for this compound?
- Methodology : Isotope-labeled studies (e.g., deuterated analogs like ortho-Hydroxy Atorvastatin-d5 Calcium Salt) track metabolic intermediates via mass spectrometry. In vitro assays using CYP3A4 isozyme models clarify competing oxidation pathways, while in vivo microsomal studies in rodents validate hepatic clearance rates .
Q. How do preclinical models assess hepatic toxicity risks of this compound?
- Methodology : Repeat-dose toxicity studies in rodents (e.g., 100 mg/kg/day for 90 days) measure serum ALT/AST levels and histopathological changes. Dose-response curves establish NOAEL/LOAEL thresholds, with comparative analysis against parent compounds (e.g., Atorvastatin Calcium) to isolate lactam-specific effects .
Data Analysis and Experimental Design
Q. What statistical approaches are used to analyze discrepancies in toxicological data across species?
- Methodology : Species-specific allometric scaling adjusts dose metrics (mg/m² body surface area) to compare rodent and canine models. Bayesian meta-analysis integrates historical data (e.g., carcinogenicity studies at 200 mg/kg/day in mice) to refine risk extrapolation .
Q. How do researchers validate the environmental persistence of this compound?
- Methodology : OECD 308 guidelines assess biodegradation in aquatic systems via LC-MS quantification of half-life (t½) under simulated sunlight. Soil adsorption studies (e.g., batch equilibrium tests) measure Koc values to predict groundwater contamination potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
